molecular formula C13H14O4 B13185411 methyl 8-ethoxy-2H-chromene-6-carboxylate

methyl 8-ethoxy-2H-chromene-6-carboxylate

Cat. No.: B13185411
M. Wt: 234.25 g/mol
InChI Key: UWQRSIWNPSXOQI-UHFFFAOYSA-N
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Description

Methyl 8-ethoxy-2H-chromene-6-carboxylate is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-ethoxy-2H-chromene-6-carboxylate typically involves the reaction of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds. This process forms the chromene core through a series of steps, including cyclization and esterification . The reaction conditions often include the use of catalysts such as lipase in ionic liquids to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene provide this compound in bulk quantities, catering to various industrial needs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-ethoxy-2H-chromene-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 8-ethoxy-2H-chromene-6-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 8-ethoxy-2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 8-ethoxy-2H-chromene-6-carboxylate include:

Uniqueness

This compound is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical properties and reactivity. These features make it valuable in various synthetic and research applications .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 8-ethoxy-2H-chromene-6-carboxylate

InChI

InChI=1S/C13H14O4/c1-3-16-11-8-10(13(14)15-2)7-9-5-4-6-17-12(9)11/h4-5,7-8H,3,6H2,1-2H3

InChI Key

UWQRSIWNPSXOQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1OCC=C2)C(=O)OC

Origin of Product

United States

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